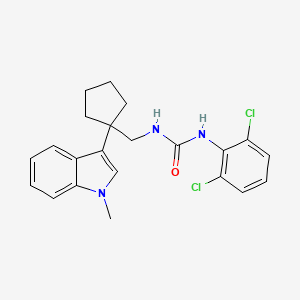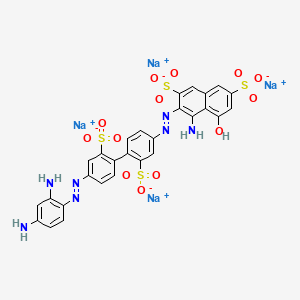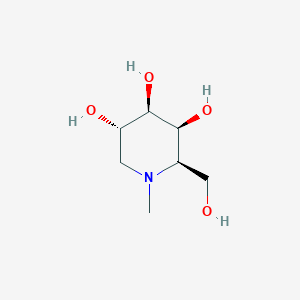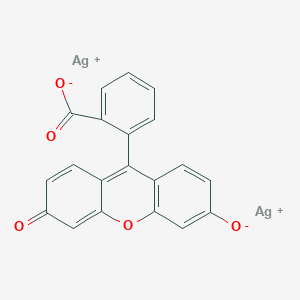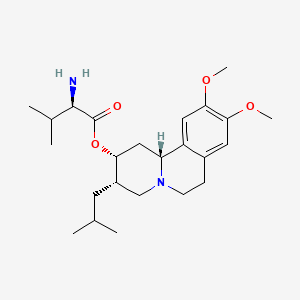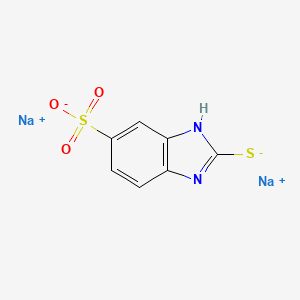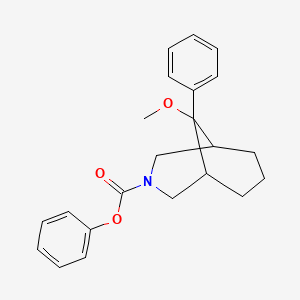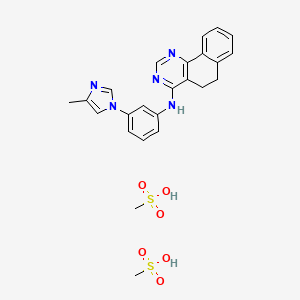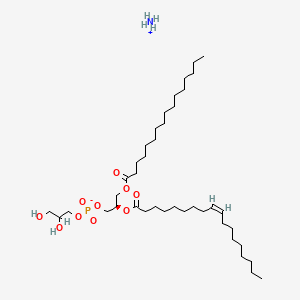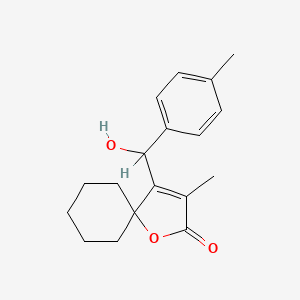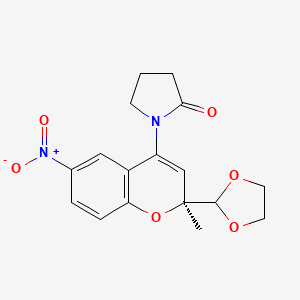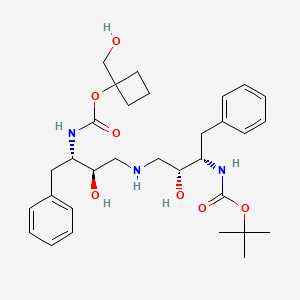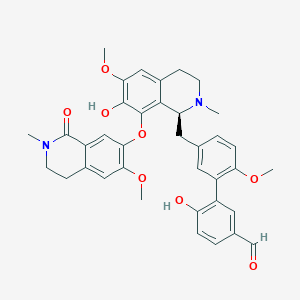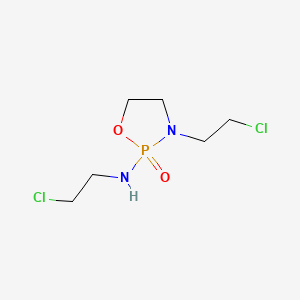
N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide involves the reaction of phosphorous oxychloride (POCl3), N,N-bis(2-chloroethyl)amine, and 3-aminopropan-1-ol in a single reaction vessel. The process includes cooling the mixture to a temperature range of -15 to -10°C, followed by the addition of 3-aminopropan-1-ol and an auxiliary base. The reaction mixture is then gradually heated to 20-40°C until the conversion of substrates is complete .
化学反応の分析
N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its active metabolites.
Reduction: Reduction reactions can lead to the formation of less active or inactive metabolites.
Substitution: The compound can undergo substitution reactions, particularly involving the chloroethyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Major products formed from these reactions include active metabolites that exert cytotoxic effects on cancer cells .
科学的研究の応用
N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the mechanisms of alkylating agents.
Biology: The compound is used to investigate the effects of DNA alkylation and repair mechanisms.
Industry: The compound is used in the development of new anticancer drugs and formulations.
作用機序
The mechanism of action of N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide involves the formation of DNA cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound is metabolized by cytochrome P450 enzymes to form its active metabolites, which are responsible for its cytotoxic effects .
類似化合物との比較
N,3-Bis(2-chloroethyl)-1,3,2-oxazaphospholidin-2-amine 2-oxide is similar to other nitrogen mustard alkylating agents such as cyclophosphamide and chlorambucil. it is unique in its structural isomerism with cyclophosphamide, which results in different pharmacokinetic and toxicity profiles. Similar compounds include:
Cyclophosphamide: Another nitrogen mustard alkylating agent used in chemotherapy.
Chlorambucil: A nitrogen mustard derivative used to treat chronic lymphocytic leukemia.
This compound stands out due to its specific applications in treating certain types of cancer and its distinct metabolic pathways.
特性
CAS番号 |
165131-65-7 |
|---|---|
分子式 |
C6H13Cl2N2O2P |
分子量 |
247.06 g/mol |
IUPAC名 |
N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphospholidin-2-amine |
InChI |
InChI=1S/C6H13Cl2N2O2P/c7-1-3-9-13(11)10(4-2-8)5-6-12-13/h1-6H2,(H,9,11) |
InChIキー |
WCFDBKOSUJEIRS-UHFFFAOYSA-N |
正規SMILES |
C1COP(=O)(N1CCCl)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


